![molecular formula C9H9Cl2N3O2S B2972290 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride CAS No. 2172499-50-0](/img/structure/B2972290.png)
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The “benzenesulfonyl chloride” part suggests the presence of a benzene ring and a sulfonyl chloride group. Sulfonyl chlorides are reactive substances often used in organic synthesis .
Scientific Research Applications
Synthesis and Derivatives
- Research has focused on synthesizing various derivatives of 1,2,4-triazole, including 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride. These derivatives are synthesized using benzenesulfonylchloride as an acylating agent, showcasing the potential for expanding the range of pharmacologically active substances (Kaplaushenko, 2014).
Antimicrobial Properties
- Novel triazole derivatives, including those related to 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Structural and Molecular Studies
- Studies on sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted, providing insights into the molecular and electronic structures of such compounds. This research aids in understanding the chemistry of substances structurally related to 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride (Rublova et al., 2017).
Catalysis and Chemical Reactions
- Research has been conducted on the use of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride in various catalytic and chemical reactions. For instance, its role in Friedel-Crafts sulfonylation reactions highlights its utility in organic synthesis (Nara et al., 2001).
Biochemical Studies
- Triazole derivatives have been synthesized and evaluated for their anticancer properties. This includes derivatives of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride, which shows the compound's relevance in medicinal chemistry and drug design (Salinas-Torres et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,2,4-triazol-4-ylmethyl)benzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-2-8(4-9)5-13-6-11-12-7-13;/h1-4,6-7H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFTUFQDWUWMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CN2C=NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride |
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